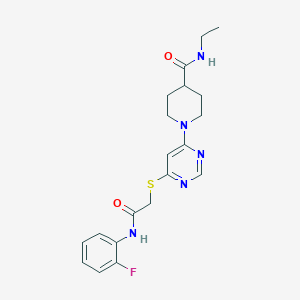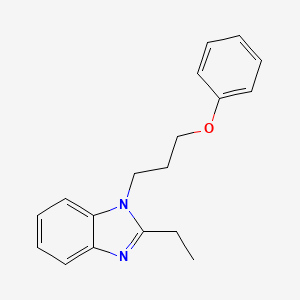![molecular formula C18H13N3O3 B2500029 (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide CAS No. 325856-88-0](/img/structure/B2500029.png)
(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, also known as CMI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. In cancer cells, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce cell cycle arrest and apoptosis. In inflammation, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and protect against neuronal damage through its antioxidant properties.
Biochemical and Physiological Effects:
(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research. In cancer cells, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to induce apoptosis, inhibit cell growth, and reduce tumor size. In inflammation, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and decrease inflammation. In neurodegenerative disorders, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been shown to reduce oxidative stress and protect against neuronal damage.
実験室実験の利点と制限
One advantage of using (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases, which allows for a wide range of research possibilities. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, one limitation is the lack of information on the toxicity and pharmacokinetics of (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide, which may hinder its clinical translation.
将来の方向性
For (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide research include further investigation of its therapeutic potential in various diseases, optimization of its pharmacokinetic properties, and identification of its cellular targets and mechanisms of action. Additionally, research on the toxicity and safety of (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide is needed to determine its potential for clinical translation.
合成法
The synthesis of (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide involves the reaction of 7-methoxy-2H-chromene-3-carboxylic acid with 3-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through crystallization or chromatography.
科学的研究の応用
(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide can suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, (2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide has shown potential in reducing oxidative stress and protecting against neuronal damage.
特性
IUPAC Name |
2-(3-cyanophenyl)imino-7-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-23-14-6-5-12-8-15(17(20)22)18(24-16(12)9-14)21-13-4-2-3-11(7-13)10-19/h2-9H,1H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWQCYFOJPYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=NC3=CC=CC(=C3)C#N)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

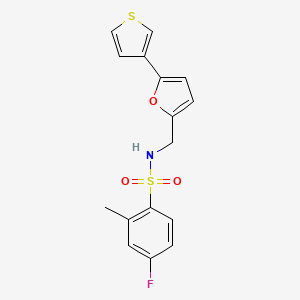
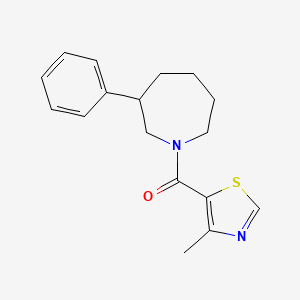
![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)
![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)
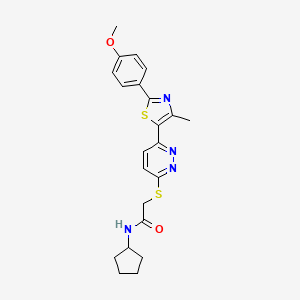
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)


![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

